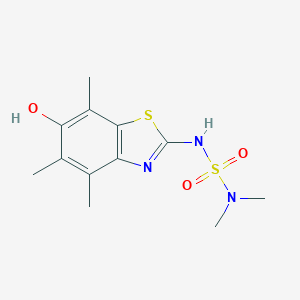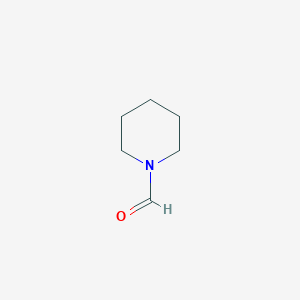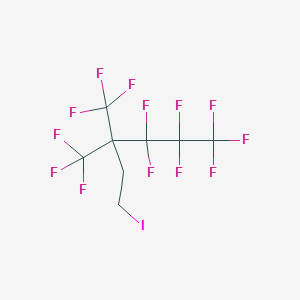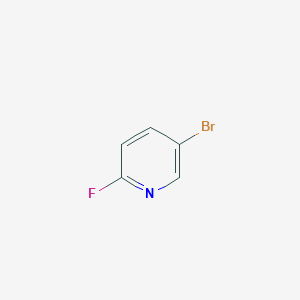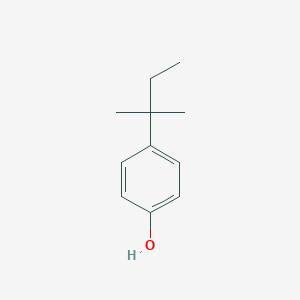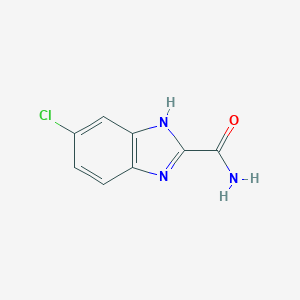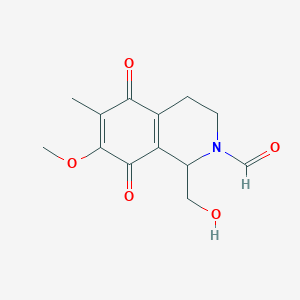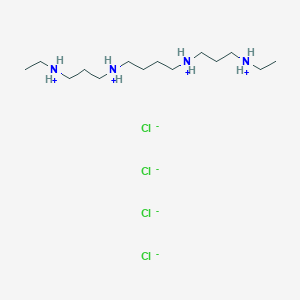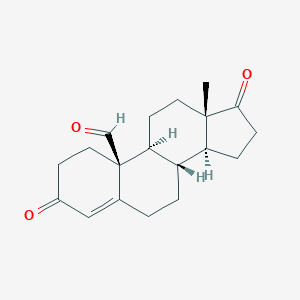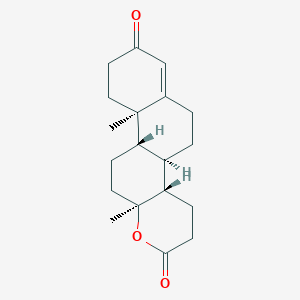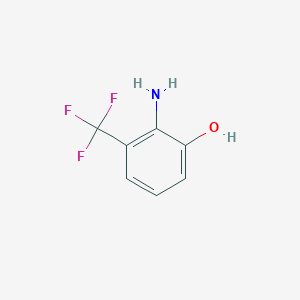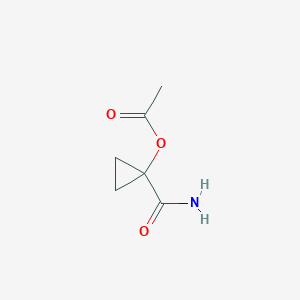
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agriculture. The compound is a cyclopropane derivative, which is known for its unique chemical and physical properties. In
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is not fully understood. However, studies have shown that the compound can inhibit the activity of various enzymes, including histone deacetylases (HDACs) and cyclooxygenases (COXs). Inhibition of HDACs can lead to the induction of cell cycle arrest and apoptosis, while inhibition of COXs can lead to the inhibition of pro-inflammatory cytokine production.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) are not fully understood. However, studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound can inhibit the production of pro-inflammatory cytokines, which can lead to the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) for lab experiments include its unique chemical and physical properties, which make it an ideal candidate for drug delivery and pesticide applications. In addition, the compound has been shown to have potential as an anti-cancer and anti-inflammatory agent.
The limitations of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) for lab experiments include the lack of understanding of its mechanism of action and potential side effects. Further studies are needed to fully understand the biochemical and physiological effects of the compound.
Direcciones Futuras
There are several future directions for research on Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI), including:
1. Further studies on the mechanism of action of the compound, including its interactions with various enzymes and proteins.
2. Development of new drug delivery systems using Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) as a carrier.
3. Studies on the potential side effects of the compound and its safety for human and animal use.
4. Development of new pesticides using Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) as an active ingredient.
5. Studies on the potential of the compound as an anti-inflammatory agent in various disease models.
In conclusion, Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is a chemical compound that has potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and agriculture. The compound's unique chemical and physical properties make it an ideal candidate for drug delivery and pesticide applications. Further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acylation process, where the carboxylic acid group of cyclopropanecarboxylic acid reacts with the acetic anhydride to form an ester. The resulting ester is then hydrolyzed to form Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI).
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) has potential applications in various scientific fields, including medicinal chemistry, pharmaceuticals, and agriculture. In medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent. Studies have shown that the compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In the pharmaceutical industry, Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) has been studied for its potential as a drug delivery system. The unique chemical and physical properties of the compound make it an ideal candidate for drug delivery, as it can enhance the bioavailability and efficacy of drugs.
In agriculture, the compound has been studied for its potential as a pesticide. Studies have shown that the compound can inhibit the growth of various pests, including insects and fungi.
Propiedades
Número CAS |
123032-98-4 |
|---|---|
Nombre del producto |
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) |
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(1-carbamoylcyclopropyl) acetate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9) |
Clave InChI |
OOMJIANBYLXBFB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(CC1)C(=O)N |
SMILES canónico |
CC(=O)OC1(CC1)C(=O)N |
Sinónimos |
Cyclopropanecarboxamide, 1-(acetyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
